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Flomoxef-d4 (90per cent)

Cat. No.: B1158574
M. Wt: 500.49
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Oxacephem Antibiotics Research Landscape

Flomoxef belongs to the oxacephem class of β-lactam antibiotics, which are synthetic analogues of cephalosporins where the sulfur atom in the dihydrothiazine ring is replaced by an oxygen atom. nih.govnih.gov This structural modification enhances the antibacterial activity, particularly against Gram-negative bacteria. nih.gov The development of oxacephems, including Latamoxef and later Flomoxef by Shionogi, marked a significant advancement in the search for new antibiotics. shionogi.comshionogi.com Flomoxef itself is characterized by a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. medchemexpress.comtoku-e.com Research in this area continues to be relevant due to the ongoing challenge of antimicrobial resistance. nih.goviastate.eduacs.org

Significance of Deuterium (B1214612) Labeling in Advanced Chemical and Biological Investigations

Deuterium labeling is a powerful technique in chemical and biological research for several reasons:

Internal Standards in Quantitative Analysis: Deuterated compounds like Flomoxef-d4 are ideal internal standards for mass spectrometry-based quantification. clearsynth.comlumiprobe.com They co-elute with the analyte of interest and experience similar ionization and fragmentation patterns, which helps to correct for variations in sample preparation and instrument response. clearsynth.commyadlm.org This leads to improved precision and accuracy in determining the concentration of the target compound in complex matrices like biological fluids. clearsynth.com

Metabolic Studies: Deuterium-labeled compounds can be used to trace the metabolic fate of a drug in a biological system. By tracking the labeled molecules and their metabolites, researchers can gain insights into metabolic pathways and the biotransformation of the drug.

Mechanistic Studies: The replacement of hydrogen with deuterium can sometimes lead to a kinetic isotope effect, where the rate of a chemical reaction is altered. This phenomenon can be exploited to study reaction mechanisms and identify rate-determining steps in enzymatic reactions.

However, it is important to consider potential challenges with deuterium labeling, such as the possibility of deuterium-hydrogen exchange, which could compromise the accuracy of the results. acanthusresearch.comsigmaaldrich.com

Research Trajectory and Evolution of Studies on Flomoxef and its Isotopic Variants

The research journey of Flomoxef began with its development by Shionogi, with its patenting in 1982 and approval for medical use in 1988. shionogi.comwikipedia.org Initial studies focused on its synthesis, antibacterial spectrum, and clinical efficacy. wikipedia.orgnih.gov Over time, as the threat of antibiotic resistance grew, research has expanded to include its effectiveness against resistant strains, such as extended-spectrum β-lactamase (ESBL)-producing bacteria. nih.govnih.gov

The development of isotopic variants like Flomoxef-d4 represents a more recent evolution in the research landscape. The synthesis of Flomoxef-d4 and its intermediates, such as Flomoxef Benzhydryl Ester-d4, allows for more sophisticated analytical studies. pharmaffiliates.comgoogle.com These labeled compounds are crucial for pharmacokinetic studies, bioequivalence studies, and the development of validated analytical methods for detecting and quantifying Flomoxef in various samples. weblivelink.comaxios-research.com

Data Tables

Table 1: Chemical Properties of Flomoxef and Flomoxef-d4

PropertyFlomoxefFlomoxef-d4 (90%)
Molecular Formula C₁₅H₁₈F₂N₆O₇S₂ nih.govC₁₅H₁₄D₄F₂N₆O₇S₂ lgcstandards.com
Molecular Weight 496.46 g/mol wikipedia.org500.49 g/mol lgcstandards.com
CAS Number 99665-00-6 wikipedia.orgN/A
Parent Compound FlomoxefFlomoxef
Isotopic Label NoneDeuterium (d4)

Table 2: Key Research Applications of Flomoxef-d4

Application AreaSpecific UseSignificance
Analytical Chemistry Internal standard in mass spectrometry (LC-MS/MS) clearsynth.commyadlm.orgImproves accuracy and precision of quantitative analysis of Flomoxef. clearsynth.com
Pharmacokinetic Studies Tracer for drug metabolism and disposition studies.Elucidates the absorption, distribution, metabolism, and excretion (ADME) of Flomoxef.
Method Development Used in the development and validation of analytical methods. weblivelink.comaxios-research.comEnsures the reliability and robustness of methods for detecting Flomoxef.

Properties

Molecular Formula

C₁₅H₁₄D₄F₂N₆O₇S₂

Molecular Weight

500.49

Synonyms

(6R,7R)-7-[[[(Difluoromethyl)thio]acetyl]amino]-3-[[[1-(2-hydroxyethyl-d4)-1H-tetrazol-5-yl]thio]methyl]-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid;  (6R-cis)7-[[[(Difluoromethyl)thio]acetyl]amino]-3-[[[1-(2-hydroxyethyl-d4)-

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of Flomoxef D4

Approaches to Deuterium (B1214612) Incorporation in Flomoxef-d4 Synthesis

The introduction of deuterium into the Flomoxef molecule is a critical step in the synthesis of Flomoxef-d4. Deuterium labeling can be achieved through two primary strategies: direct incorporation using deuterated reagents during synthesis or through exchange reactions on a pre-formed molecule. google.com

Research into the synthesis of deuterated cephalosporins provides valuable insights applicable to Flomoxef-d4. For instance, studies have demonstrated successful H/D exchange at the C2 position of a cephalosporin (B10832234) sulfoxide (B87167) by heating in the presence of D2O, achieving up to 78% deuterium incorporation. uwaterloo.ca Further optimization using a benzhydryl ester of 7-ACA and heating in the presence of deuterated methanol (B129727) (Methanol-OD) and DMSO increased the deuterium incorporation to over 90%. uwaterloo.ca Another approach involves the reduction of an aldehyde intermediate with sodium borodeuteride to introduce a deuterium atom at the C3' position. uwaterloo.ca These methods highlight the potential pathways for achieving the specific tetradeuteration required for Flomoxef-d4.

Table 1: Methods for Deuterium Incorporation in Cephalosporin Analogs

Method Position of Deuterium Reagents Deuterium Incorporation (%)
H/D Exchange C2 D2O, Benzene 78%
H/D Exchange C2 Methanol-OD, DMSO 90.2%

*This table is generated based on data from analogous cephalosporin syntheses and illustrates potential strategies for Flomoxef-d4. uwaterloo.ca

Production Methods for High-Yield and High-Purity Flomoxef Precursors

The synthesis of Flomoxef, and by extension Flomoxef-d4, relies on the availability of high-purity precursors, most notably the 1-oxacephem nucleus. google.com A key starting material for many β-lactam antibiotics is 7-aminocephalosporanic acid (7-ACA). wikipedia.orgubbcluj.ro Industrial production of 7-ACA is primarily achieved through the chemical or enzymatic hydrolysis of cephalosporin C, a fermentation product. wikipedia.orgubbcluj.ro While chemical methods have been historically used, enzymatic conversions are gaining favor due to their environmental and cost advantages. ubbcluj.ronih.gov

A patented method for producing high-yield and high-purity Flomoxef involves the reaction of a Flomoxef-BH intermediate with cresol (B1669610) for carboxy deprotection. google.com This process reports a yield of 99.9% and purity of 99.2% for the Flomoxef-BH precursor. google.com The subsequent conversion to Flomoxef-FA (the final acid form) is achieved with a yield of 87.8% and a purity of 99.8%. google.com The synthesis of the difluoromethylthio group, a key feature of Flomoxef, can be accomplished using reagents like N-Difluoromethylthiophthalimide. acs.org

Derivatization Strategies for Flomoxef Analogs in Chemical Research

The modification of the core Flomoxef structure allows for the exploration of structure-activity relationships (SAR) and the development of new analogs with potentially improved properties. nih.govnih.gov Chemical modifications are typically focused on the C-7 and C-3 positions of the oxacephem nucleus. google.com

Research on other cephalosporins demonstrates various derivatization strategies. For example, the synthesis of a series of 1-oxacephem analogs involved creating variations at the C-3 position to evaluate their antibacterial properties. researchgate.net Another study described the synthesis of cephalosporin derivatives with a thiazoliomethyl group at the C-3 position, which showed potent antibacterial activity. nih.gov The C-7 side chain is also a common site for modification, with studies showing that substituents like the 2-(2-aminothiazol-4-yl)-(Z)-2-methoxy-iminoacetamido group can enhance antibacterial potency. nih.gov These strategies for creating diverse analogs are crucial for understanding the structural requirements for biological activity and for developing new therapeutic agents. asm.orgfrontiersin.org

Optimization of Purification and Yield in Synthetic Processes

Achieving high yield and purity is a critical aspect of pharmaceutical manufacturing. For cephalosporin antibiotics like Flomoxef, a variety of purification techniques are employed. nih.gov

A Korean patent details a method for preparing high-yield and high-purity Flomoxef that involves a specific crystallization step. google.com The process utilizes a solvent system of acetone (B3395972) and dichloromethane (B109758) for the crystallization of the final product. google.com Another patent describes the synthesis of Flomoxef sodium, where the final step involves precipitating the sodium salt from an organic solvent mixture, such as isopropanol, after reacting the triethylamine (B128534) salt with a sodium salt like sodium isooctanoate. google.com

Chromatographic methods are also extensively used for the purification of cephalosporins. nih.gov Techniques such as adsorption chromatography, particularly with reverse-phase materials, and membrane separation are highly effective. nih.gov High-performance liquid chromatography (HPLC) is a standard method for both analysis and purification. chromatographyonline.compatsnap.com Optimization of HPLC conditions, including the mobile phase composition (e.g., phosphate (B84403) buffer and methanol), pH, and column type, is crucial for achieving good separation and purity. chromatographyonline.comnih.gov For instance, studies on the separation of multiple cephalosporins have shown that buffer systems like citrate (B86180) and MES can provide better separability than phosphate buffers under optimized conditions. nih.gov

Table 2: Key Compounds in Flomoxef-d4 Synthesis

Compound Name Role in Synthesis
Flomoxef The non-deuterated parent compound. medchemexpress.com
Flomoxef-d4 The target deuterated internal standard.
7-aminocephalosporanic acid (7-ACA) A key precursor for the cephalosporin core. wikipedia.org
Cephalosporin C The natural product from which 7-ACA is derived. ubbcluj.ro
Flomoxef-BH A benzhydryl-protected intermediate in Flomoxef synthesis. google.com
Flomoxef-FA The final free acid form of Flomoxef. google.com
N-Difluoromethylthiophthalimide A reagent for introducing the difluoromethylthio group. acs.org
Sodium borodeuteride A deuterated reducing agent for deuterium incorporation. uwaterloo.ca
Deuterated methanol (Methanol-OD) A source of deuterium for H/D exchange reactions. uwaterloo.ca

Advanced Analytical Characterization Techniques for Flomoxef D4

Spectroscopic Analysis of Flomoxef-d4 and its Derivatives

Spectroscopic methods are indispensable for the structural confirmation and elucidation of Flomoxef-d4. These techniques provide detailed information about the molecular framework and functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H NMR, 13C NMR)

The ¹H NMR spectrum of Flomoxef-d4 would be expected to show characteristic signals for the protons in the molecule, with the notable absence or significant reduction in intensity of signals corresponding to the deuterated positions. The chemical shifts, splitting patterns (multiplicity), and coupling constants of the remaining protons provide a fingerprint of the molecule's structure. emerypharma.com Similarly, the ¹³C NMR spectrum reveals the chemical environment of each carbon atom. researchgate.net The presence of deuterium (B1214612) atoms on adjacent carbons can also influence the ¹³C chemical shifts and coupling constants.

Table 1: Hypothetical ¹H and ¹³C NMR Data for Flomoxef-d4

Atom Hypothetical ¹H Chemical Shift (ppm) Hypothetical ¹³C Chemical Shift (ppm)
C-2-~165
C-3-~120
C-3-CH₂~3.5 (d), ~4.2 (d)~25
C-4-~170
C-6~5.0 (d)~85
C-7~5.5 (d)~90
7-OCH₃~3.4 (s)~50
C-8-~175
Side Chain CO-~170
Side Chain CH₂~3.8 (s)~40
SCHF₂~6.5 (t)~115
Tetrazole C-~155
Tetrazole N-CH₂-CD₂OH~4.0 (t)~55
Tetrazole N-CH₂-CD₂OHMultiplet obscured by D₂O~60
Note: This table is a hypothetical representation and actual chemical shifts may vary based on solvent and experimental conditions.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed to establish the connectivity between protons and carbons, further confirming the structural assignment of Flomoxef-d4. nih.gov

Mass Spectrometry (MS) Applications (e.g., High-Resolution MS, MSn, LC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. resolvemass.ca For Flomoxef-d4, high-resolution mass spectrometry (HRMS) is essential to confirm the exact mass, which will differ from unlabeled Flomoxef due to the presence of four deuterium atoms. pipitech.com This technique provides a high degree of confidence in the identity of the labeled compound.

Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are widely used for the analysis of Flomoxef and its isotopologues in complex matrices like human plasma. nih.gov These methods combine the separation power of liquid chromatography with the sensitive and specific detection of mass spectrometry. resolvemass.canih.gov In a typical LC-MS/MS analysis of Flomoxef, electrospray ionization (ESI) in the negative ion mode is often employed. nih.gov

The fragmentation pattern of Flomoxef-d4 in MS/MS experiments (MSn) provides valuable structural information. By inducing fragmentation of the parent ion, a unique set of product ions is generated, which can be used to confirm the location of the deuterium labels within the molecule. For instance, a study on the fragmentation of Flomoxef impurities revealed detailed fragmentation regularities in the negative ion mode. researchgate.net

Table 2: Key Mass Spectrometry Data for Flomoxef-d4

Parameter Value Significance
Chemical FormulaC₁₅H₁₄D₄F₂N₆O₇S₂Defines the elemental composition. pipitech.com
Exact MassVaries based on specific salt formConfirmed by High-Resolution Mass Spectrometry.
Ionization ModeElectrospray Ionization (ESI), often negative modeCommon technique for this class of compounds. nih.gov
Note: The exact mass will differ slightly from the unlabeled compound due to the four deuterium atoms.

Fourier Transform Infrared (FTIR) Spectroscopy

Table 3: Expected Characteristic FTIR Absorption Bands for Flomoxef-d4

Functional Group Expected Wavenumber (cm⁻¹)
O-H stretch (hydroxyl)~3400
N-H stretch (amide)~3250
C=O stretch (β-lactam)~1770
C=O stretch (amide)~1680
C-F stretch~1100
Note: These are approximate values and can vary based on the sample's physical state and intermolecular interactions.

Chromatographic Methods for Purity Assessment and Impurity Profiling

Chromatographic techniques are essential for assessing the purity of Flomoxef-d4 and for identifying and quantifying any impurities, including degradation products and isomers.

High-Performance Liquid Chromatography (HPLC) coupled with Advanced Detection Systems (e.g., UV, MS)

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of pharmaceutical compounds and for separating them from related substances. medwinpublishers.com For Flomoxef-d4, reversed-phase HPLC is commonly employed, often using a C18 column. researchgate.net The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govresearchgate.net

Coupling HPLC with a UV detector allows for the quantification of Flomoxef-d4 and any UV-active impurities. However, for more comprehensive analysis, coupling HPLC with a mass spectrometer (LC-MS) is the preferred method. waters.com This combination allows for the separation of components in a mixture followed by their individual mass analysis, providing both retention time and mass-to-charge ratio data for confident identification. resolvemass.ca A study on Flomoxef in human plasma utilized a Luna® C18(2) column with a gradient elution of acetonitrile and water containing 0.1% formic acid. nih.gov

The use of high-resolution mass spectrometry in conjunction with HPLC provides highly accurate mass measurements, which is crucial for distinguishing between compounds with very similar masses. waters.com

Separation and Identification of Degradation Products and Isomers

Impurity profiling is a critical aspect of pharmaceutical analysis to ensure the safety and efficacy of a drug substance. medwinpublishers.com Flomoxef, like other β-lactam antibiotics, can be susceptible to degradation, leading to the formation of various products. nih.gov Furthermore, isomers of Flomoxef may be present as process-related impurities. pipitech.comresearchgate.net

Advanced LC-MS techniques, particularly LC-HRMS and LC-MSn, are instrumental in the separation and structural elucidation of these impurities. researchgate.net A detailed study on Flomoxef sodium identified and characterized thirteen unknown impurities using liquid chromatography coupled with high-resolution ion trap/time-of-flight mass spectrometry (LC-IT-TOF MS). researchgate.netresearchgate.net This study utilized both positive and negative electrospray ionization modes to obtain comprehensive fragmentation data, which allowed for the deduction of the impurity structures. researchgate.netresearchgate.net The separation was achieved on a Kromasil C18 column with a gradient mobile phase of ammonium (B1175870) formate (B1220265) and methanol. researchgate.netresearchgate.net

The identification of degradation products is crucial as they can sometimes be pharmacologically active or toxic. nih.gov Similarly, the separation and control of isomers are important as they may have different pharmacological and toxicological profiles. Chiral separation techniques, such as HPLC with a suitable chiral column, can be used to separate and purify optical isomers. google.com

Role as a Reference Standard in Analytical Method Development and Validation

Flomoxef-d4, a stable isotope-labeled (SIL) analog of the antibiotic Flomoxef, serves a critical function as a reference standard in the development and validation of analytical methods. weblivelink.comaxios-research.com Its primary application is as an internal standard, particularly for quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). acanthusresearch.comvulcanchem.com The incorporation of a deuterated standard like Flomoxef-d4 is considered a best-practice approach in bioanalytical method development, designed to enhance the accuracy, precision, and robustness of the assay. scispace.com

The fundamental principle behind using Flomoxef-d4 is that its chemical and physical properties are nearly identical to those of the unlabeled Flomoxef. acanthusresearch.com This similarity allows it to mimic the behavior of the analyte (the parent compound) throughout the entire analytical process, including sample extraction, cleanup, chromatographic separation, and ionization in the mass spectrometer source. nih.govwaters.com By adding a known quantity of Flomoxef-d4 to every sample, calibrator, and quality control sample at the beginning of the workflow, it can effectively correct for procedural variability. Any loss of analyte during sample preparation or fluctuations in instrument response will be mirrored by a proportional loss or fluctuation in the internal standard. scispace.com The final quantification is based on the ratio of the analyte response to the internal standard response, thereby normalizing the results and compensating for potential errors.

The development of a robust LC-MS/MS method for Flomoxef quantification in biological matrices, such as human plasma, relies heavily on the use of an appropriate internal standard. nih.gov Flomoxef-d4 is the preferred choice over structural analogs because it co-elutes, or has nearly the same retention time, as Flomoxef under most chromatographic conditions, ensuring that both compounds experience similar matrix effects. nih.govwaters.com Matrix effects, which are the suppression or enhancement of ionization caused by co-eluting components from the sample matrix, are a significant challenge in bioanalysis. waters.com The co-elution of the analyte and its SIL internal standard allows the latter to compensate effectively for these effects. waters.com

Method validation is a formal process that provides evidence that an analytical method is suitable for its intended purpose. The use of Flomoxef-d4 is integral to demonstrating the method's performance characteristics. For instance, in a validated method for determining Flomoxef in human plasma, key parameters such as precision, accuracy, and recovery are assessed. nih.gov

Table 1: Example Validation Parameters for a Flomoxef LC-MS/MS Assay This table represents typical data obtained during the validation of a bioanalytical method for Flomoxef, where Flomoxef-d4 would be used as the internal standard to achieve such performance.

Validation ParameterFindingSpecification
Linearity
Concentration Range10–5000 ng/mL-
Correlation Coefficient (r²)>0.999 nih.gov≥0.99
Precision
Intra-day Precision (%CV)<11.8% nih.gov≤15%
Inter-day Precision (%CV)<11.8% nih.gov≤15%
Accuracy
Intra-day Accuracy (% Bias)99.6% to 109.0% nih.govWithin ±15% of nominal
Inter-day Accuracy (% Bias)99.6% to 109.0% nih.govWithin ±15% of nominal
Recovery
Absolute Recovery86.4 ± 1.6% nih.govConsistent, precise, and reproducible

Data derived from a published method for Flomoxef analysis. nih.gov

While highly effective, the use of deuterated standards requires careful consideration of several factors to ensure data integrity. The stability and position of the deuterium labels are critical. acanthusresearch.com Labels must be placed on a part of the molecule that is not subject to chemical exchange and is retained in the fragment ion used for quantification in MS/MS analysis. acanthusresearch.comlgcstandards.com Furthermore, the isotopic purity of the standard is important; the presence of unlabeled Flomoxef in the Flomoxef-d4 standard should be minimal (<2%) to avoid interference with the measurement of the native analyte. lgcstandards.com

Table 2: Key Considerations for Using Flomoxef-d4 as a Reference Standard

ConsiderationImportance in Method Development and Validation
Isotopic Purity A low level of residual, unlabeled Flomoxef is necessary to ensure that the internal standard does not artificially inflate the analyte signal, especially at low concentrations. lgcstandards.com
Label Stability Deuterium atoms must be on stable positions within the molecule to prevent H/D exchange with the solvent or matrix, which would alter the mass and compromise quantification. acanthusresearch.com
Label Position For MS/MS (or MRM) analysis, the deuterium label must be on the fragment of the molecule that is being detected to differentiate it from the analyte. acanthusresearch.comlgcstandards.com
Mass Difference The mass shift (typically +4 amu for Flomoxef-d4) should be sufficient to prevent isotopic overlap from the natural abundance of isotopes (e.g., ¹³C) in the unlabeled analyte. lgcstandards.com
Chromatographic Co-elution Ideally, the labeled and unlabeled compounds should co-elute to ensure they are subjected to the same matrix effects and ionization conditions. waters.com Significant separation due to the deuterium isotope effect can reduce the effectiveness of the internal standard. nih.govwaters.com

Chemical Stability and Degradation Kinetics of Flomoxef D4

Non-Clinical Stability Profiling of Flomoxef-d4

Non-clinical stability profiling is essential to understand the intrinsic stability of a compound. For Flomoxef, and by extension Flomoxef-d4, stability is a key attribute, particularly its resistance to certain bacterial enzymes. Flomoxef is noted for its stability against degradation by many extended-spectrum β-lactamases (ESBLs), which are enzymes produced by bacteria that inactivate most β-lactam antibiotics. gardp.orgnih.gov This inherent stability is a crucial feature of its antibacterial efficacy.

In laboratory settings, the stability of β-lactam antibiotics is known to be influenced by the composition of the medium in which they are studied. plos.org For analytical standards like Flomoxef-d4, storage conditions are critical to maintain integrity. Stock solutions of its non-deuterated form, Flomoxef sodium, are recommended to be stored at -80°C for up to 6 months or at -20°C for 1 month, sealed from moisture and light to prevent degradation. medchemexpress.com

Table 1: General Stability Parameters for β-Lactam Antibiotics

Parameter Condition General Stability Outcome
pH Acidic (pH < 4-5) Degradation via specific pathways
Neutral (pH 6-7) Generally maximal stability
Basic (pH > 7) Degradation via different pathways
Temperature Elevated Temperatures Increased degradation rate
Moisture High Humidity Potential for hydrolysis and physical changes

| Light | UV or Sunlight Exposure | Photolytic degradation |

Mechanisms of Chemical Instability and Degradation Pathways

The chemical instability of Flomoxef-d4 is governed by the reactivity of its core structure, the β-lactam ring. This four-membered ring is inherently strained and susceptible to cleavage, which leads to the inactivation of the antibiotic.

Hydrolysis

Hydrolysis is the primary mechanism of degradation for β-lactam antibiotics. nih.gov The strained amide bond in the β-lactam ring is susceptible to nucleophilic attack by water, leading to the opening of the ring and loss of antibacterial activity. The rate of hydrolysis is significantly influenced by pH. For many β-lactams, maximum stability is typically observed in the slightly acidic to neutral pH range (pH 6-7). plos.org Both acidic and basic conditions can catalyze the hydrolytic degradation of the β-lactam ring. plos.org

Oxidation-Reduction

While hydrolysis is the most common degradation pathway, oxidative processes can also contribute to the instability of antibiotics. The presence of oxidizing agents or exposure to conditions that promote the formation of reactive oxygen species can lead to the degradation of the molecule. nih.gov For Flomoxef-d4, the thioether linkages in its side chains could potentially be susceptible to oxidation, which would alter the molecule's structure and function.

Photolysis

Exposure to light, particularly ultraviolet (UV) radiation, can induce photodegradation of many pharmaceutical compounds, including β-lactam antibiotics. nih.gov This process involves the absorption of light energy, which can lead to the cleavage of chemical bonds and the formation of various transformation products. Studies on several β-lactam antibiotics have shown that photolysis can be a significant degradation pathway, with half-lives ranging from a few hours under simulated sunlight. nih.gov The primary reaction is often the hydrolysis of the β-lactam ring, which can be accelerated by light. nih.gov

Isomerization

Isomerization, the process by which a molecule is transformed into an isomer with a different arrangement of atoms, can also be a pathway for degradation. For some β-lactam antibiotics, changes in stereochemistry, such as the formation of epimers, can occur under certain conditions, potentially leading to a reduction or loss of biological activity. nih.gov

Influence of Environmental Factors on Degradation Kinetics (Temperature, Humidity, Light)

The rate at which Flomoxef-d4 degrades is heavily dependent on environmental conditions. The kinetics of degradation, often following first-order or pseudo-first-order models, are accelerated by elevated temperature, high humidity, and exposure to light. usda.govepa.gov

Temperature: Increased temperature provides the necessary activation energy for chemical reactions, thereby accelerating the rate of degradation. The thermal degradation of antibiotics often follows first-order reaction kinetics. usda.gov Studies on various antibiotics have shown that higher temperatures consistently lead to faster degradation. diva-portal.orgresearchgate.net For instance, the stability of many β-lactams decreases significantly as the temperature rises above standard room temperature (20-25°C). plos.org

Humidity: Moisture is a critical factor, particularly for solid forms of the compound, as it enables hydrolytic degradation. alliedacademies.org High relative humidity (RH) can lead to the absorption of water, which can compromise the physical and chemical stability of the drug. madgetech.comnih.gov This can lead to a loss of potency and the formation of degradation products. madgetech.com For moisture-sensitive drugs, controlling humidity during storage and handling is paramount. americanpharmaceuticalreview.com

Light: As discussed under photolysis, light is a significant environmental factor that can drive degradation. The rate of photodegradation is dependent on the intensity and wavelength of the light source. nih.gov Protecting Flomoxef-d4 from light, especially during storage as a reference standard, is crucial to prevent the formation of photoproducts and ensure its stability. medchemexpress.com

Table 2: Influence of Environmental Factors on Antibiotic Degradation

Factor Effect on Degradation Rate Kinetic Impact
Increasing Temperature Accelerates degradation Increases the rate constant (k)
Increasing Humidity Promotes hydrolysis Increases degradation in moisture-sensitive compounds

| Light Exposure | Induces photodegradation | Can follow zero-order or first-order kinetics depending on conditions |

Predictive Models and Kinetic Theory in Stability Studies

The study of a drug's chemical stability is crucial for determining its shelf-life and ensuring its efficacy over time. Predictive models, grounded in kinetic theory, are essential tools for evaluating the degradation rates of pharmaceutical compounds like Flomoxef-d4 under various environmental conditions. These models allow researchers to forecast long-term stability based on data from accelerated degradation studies.

A cornerstone of stability prediction is the Arrhenius equation, which describes the relationship between the rate of a chemical reaction and temperature. By subjecting a compound to elevated temperatures, the degradation process is accelerated, and the data obtained can be used to estimate the degradation rate at lower, typical storage temperatures. scilit.comnih.gov For many pharmaceutical compounds, including β-lactam antibiotics, degradation often follows first-order or pseudo-first-order kinetics, where the rate of degradation is proportional to the concentration of the drug. nih.govnih.gov

Kinetic studies for cephalosporins frequently involve determining pH-rate profiles, as the stability of the β-lactam ring is highly dependent on the pH of the solution. nih.govnih.gov The degradation of these antibiotics can be catalyzed by hydrogen ions (acid-catalyzed), hydroxide (B78521) ions (base-catalyzed), or can occur through a spontaneous reaction with water (solvolysis). nih.gov For instance, in strongly acidic or alkaline environments, the hydrolysis of the β-lactam ring is significantly accelerated. nih.govnih.gov The main degradation pathway for many cephalosporins in the pH range of 3.0 to 7.0 is a slow, water-catalyzed cleavage of the β-lactam nucleus. nih.gov

Predictive kinetic models can be established by analyzing the concentration of the parent drug over time using techniques like high-performance liquid chromatography (HPLC). nih.govmdpi.com These models consider various factors such as temperature, pH, buffer systems, and ionic strength to provide a comprehensive understanding of the compound's stability. nih.gov Advanced kinetic modeling can be used to generate long-term stability predictions under various storage and in-use scenarios, providing critical data for development and regulatory approval within weeks, a process that would otherwise take years. semanticscholar.org

The following interactive table illustrates a hypothetical pH-rate profile for a cephalosporin (B10832234) antibiotic, demonstrating the significant influence of pH on the degradation rate constant (k).

Table 1: Hypothetical pH-Rate Profile for a Cephalosporin at 35°C
pHObserved Rate Constant (k_obs) (hr⁻¹)Predominant Degradation Mechanism
1.00.028Acid-Catalyzed Hydrolysis
4.00.002Spontaneous Hydrolysis (Water-catalyzed)
7.00.005Spontaneous/Intramolecular Catalysis
9.00.045Base-Catalyzed Hydrolysis

Impact of Deuteration on Compound Stability and Hydrolytic Resistance

The substitution of hydrogen atoms with their heavier isotope, deuterium (B1214612), is a strategic approach in medicinal chemistry to enhance the metabolic stability and potentially the chemical stability of a drug. nih.govassumption.edu This modification, known as deuteration, can have a significant impact on the compound's resistance to degradation, including hydrolysis. nih.govjuniperpublishers.com The underlying principle is the kinetic isotope effect (KIE), which describes the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. advancedsciencenews.compharmjournal.ru

The bond between carbon and deuterium (C-D) is stronger and has a lower vibrational frequency than the bond between carbon and hydrogen (C-H). advancedsciencenews.com Consequently, more energy is required to break a C-D bond compared to a C-H bond. advancedsciencenews.com In degradation pathways where the cleavage of a C-H bond is the rate-determining step, replacing hydrogen with deuterium can slow down the reaction rate. juniperpublishers.com This effect is particularly relevant for oxidative metabolism mediated by enzymes like cytochrome P450, but it also applies to non-enzymatic degradation processes such as hydrolysis, albeit often to a lesser extent.

For β-lactam antibiotics like Flomoxef, the primary site of chemical instability is the strained four-membered β-lactam ring, which is susceptible to hydrolytic cleavage. researchgate.net While the hydrolysis mechanism does not always involve the direct cleavage of a C-H bond as the primary step, deuteration at specific positions can still influence stability. For example, deuteration of positions adjacent to the β-lactam ring or on side chains could sterically or electronically hinder the approach of a nucleophile (like a water molecule or hydroxide ion), thereby slowing the rate of hydrolysis. researchgate.net Flomoxef's structure includes side chains that already provide some stability against hydrolysis by certain β-lactamases. nih.gov Deuteration could potentially augment this inherent stability.

The strategic placement of deuterium can lead to a longer half-life of the compound in solution and in biological systems. juniperpublishers.com This enhanced stability can translate to improved pharmacokinetic profiles and potentially allow for less frequent dosing. nih.govadvancedsciencenews.com The primary effect of deuteration is often a reduced rate of systemic clearance, leading to a prolonged biological half-life. juniperpublishers.com

The following interactive table provides a hypothetical comparison of the stability of a standard β-lactam antibiotic versus its deuterated analog (like Flomoxef-d4) under accelerated hydrolytic conditions.

Table 2: Hypothetical Comparison of Hydrolytic Stability for a Standard vs. Deuterated β-Lactam Antibiotic
CompoundCondition (0.1 M NaOH, 35°C)Half-Life (t₁/₂) (minutes)Degradation Rate Constant (k) (min⁻¹)
Standard FlomoxefAlkaline Hydrolysis450.0154
Flomoxef-d4Alkaline Hydrolysis650.0107

Molecular and Cellular Mechanism of Action Studies of Flomoxef Non Human Systems

Inhibition of Bacterial Cell Wall Synthesis

Molecular Binding to Penicillin-Binding Proteins (PBPs)

Flomoxef, an oxacephem antibiotic, exerts its bactericidal effect through the inhibition of bacterial cell wall synthesis. The primary molecular targets of Flomoxef are the penicillin-binding proteins (PBPs), which are essential enzymes located in the bacterial cell membrane. These proteins, specifically transpeptidases, are responsible for the final steps of peptidoglycan synthesis, a critical process that involves the cross-linking of peptide chains to form the rigid mesh-like structure of the cell wall.

By covalently binding to the active site of these PBPs, Flomoxef inactivates them, thereby halting the essential cross-linking process. While specific quantitative binding affinity data (e.g., IC50 values) for Flomoxef against individual PBPs in various bacterial species are not extensively detailed in publicly available literature, its mechanism is consistent with other β-lactam antibiotics that exhibit varying affinities for different PBPs. For instance, in Escherichia coli, high-molecular-weight PBPs such as PBP1a, PBP1b, PBP2, and PBP3 are considered critical targets for β-lactam antibiotics.

In studies involving methicillin-resistant Staphylococcus aureus (MRSA), which expresses the low-affinity PBP2a (or PBP2'), Flomoxef has been shown to induce the production of PBP2'. However, in low-resistance MRSA strains, Flomoxef induced PBP2' production to a lesser extent (2.4-fold or less) compared to other β-lactams like cefazolin (B47455) (approximately 5-fold). This differential induction of PBP2' suggests a complex interaction between the antibiotic and bacterial resistance mechanisms.

Interruption of Peptidoglycan Synthesis and Resulting Cellular Effects

The inactivation of PBPs by Flomoxef leads to a direct interruption of peptidoglycan synthesis. This disruption results in the formation of a structurally compromised and weakened cell wall. Bacteria, particularly during active growth and division, rely on a robust cell wall to withstand the high internal osmotic pressure. With a defective cell wall, the bacterial cell is unable to maintain its structural integrity, leading to uncontrolled water influx, swelling, and ultimately, cell lysis and death. This bactericidal action is a hallmark of β-lactam antibiotics.

Spectrum of Antibacterial Activity in in vitro Models

Flomoxef demonstrates a broad spectrum of activity against both Gram-positive and Gram-negative bacteria in various in vitro models. Its efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The MIC50 and MIC90 values, representing the concentrations required to inhibit 50% and 90% of isolates, respectively, are key indicators of its potency.

Studies have shown Flomoxef to be highly active against key clinical pathogens. For example, against extended-spectrum β-lactamase (ESBL)-producing Escherichia coli and Klebsiella pneumoniae, Flomoxef has demonstrated low MIC50 values, often comparable to carbapenems. It also shows excellent activity against methicillin-susceptible Staphylococcus aureus (MSSA) and Streptococcus pyogenes.

Bacterial SpeciesIsolate TypeMIC50 (μg/mL)MIC90 (μg/mL)Reference
Escherichia coliESBL-producing0.1250.5-1
Klebsiella pneumoniaeESBL-producing0.1250.5-1
Proteus mirabilisGeneral IsolatesN/AN/A
Staphylococcus aureusMSSA0.50.5
Streptococcus pyogenesGeneral Isolates0.1250.25
Streptococcus pneumoniaeGeneral Isolates216

Note: Susceptibility rates for P. mirabilis were reported as 97.7%, but specific MIC50/90 values were not provided in the cited source.

Enzymatic Stability and Resistance Mechanisms (e.g., β-lactamase stability, ESBLs)

A critical feature of Flomoxef is its stability against hydrolysis by many common β-lactamase enzymes, which are a primary mechanism of resistance to β-lactam antibiotics. Flomoxef is particularly stable against the widely prevalent extended-spectrum β-lactamases (ESBLs), such as those from the CTX-M, TEM, and SHV families. This stability allows it to retain potent activity against many third-generation cephalosporin-resistant Enterobacteriaceae.

However, Flomoxef's stability is not universal. It is known to be susceptible to hydrolysis by AmpC β-lactamases. These enzymes, which can be chromosomally or plasmid-mediated, can confer resistance to cephamycins, including Flomoxef. This difference in stability is reflected in susceptibility data, where isolates producing only ESBLs have significantly lower Flomoxef MICs compared to those producing AmpC enzymes.

Bacterial Isolate TypeMIC50 (μg/mL)MIC90 (μg/mL)Reference
Enterobacteriaceae (ESBL genes only)≤ 1≤ 1
Enterobacteriaceae (pAmpC genes only)816

Synergistic Effects in Combination Studies using in vitro Models (e.g., Hollow-Fiber Infection Models, Checkerboard Assays)

In vitro studies have explored the potential for synergistic interactions when Flomoxef is combined with other antimicrobial agents. Synergy occurs when the combined effect of two drugs is greater than the sum of their individual effects. These interactions are often evaluated using methods like checkerboard assays and dynamic hollow-fiber infection models (HFIM).

Checkerboard assays and HFIM studies have demonstrated synergistic activity between Flomoxef and the aminoglycoside amikacin. This combination has shown enhanced bacterial killing against multidrug-resistant Gram-negative pathogens.

Similarly, the combination of Flomoxef and fosfomycin (B1673569) has been shown to be synergistic in both checkerboard assays and HFIM experiments. This synergy manifests as both an enhanced bactericidal effect and the prevention of the emergence of fosfomycin resistance. Such combinations are being investigated as potential strategies to treat infections caused by highly resistant bacteria.

Molecular Docking and Enzyme Inhibition Studies of Related Compounds

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a target protein, such as a PBP or a β-lactamase enzyme. While specific molecular docking studies focusing exclusively on Flomoxef are not readily found in the published literature, numerous studies on related β-lactam compounds, including other cephalosporins and carbapenems, provide insight into the molecular interactions that govern their activity.

These studies often aim to understand the structural basis of antibiotic resistance and to design novel inhibitors. For example, molecular docking has been used to investigate how carbapenem (B1253116) analogues bind to β-lactamases like OXA-10 and OXA-23, which are prevalent in resistant pathogens such as Pseudomonas aeruginosa and Acinetobacter baumannii. By analyzing the binding energies and specific interactions (e.g., hydrogen bonds, van der Waals forces) between the antibiotic and the enzyme's active site, researchers can identify key structural features required for effective binding and inhibition. This knowledge is crucial for the rational design of new β-lactam antibiotics and β-lactamase inhibitors that can overcome existing resistance mechanisms.

Applications of Deuterium Labeling in Broader Chemical and Biological Research

Elucidation of Metabolic Pathways and Flux Analysis

Stable isotope labeling is a cornerstone of metabolic flux analysis (MFA), a technique used to map and quantify the rates of metabolic reactions within a biological system. nih.govcreative-proteomics.com By introducing a deuterium-labeled substrate, such as [6,6'-²H₂]glucose, into cells or organisms, researchers can trace the path of the deuterium (B1214612) atoms as they are incorporated into downstream metabolites. cam.ac.uk This provides a dynamic view of metabolic activity that goes beyond static measurements of metabolite concentrations. nih.govcreative-proteomics.com

Mass spectrometry or NMR is used to analyze the resulting isotopic enrichment patterns in metabolites like lactate, glutamate, and components of the Krebs cycle. frontiersin.orgnih.gov This data allows for the calculation of metabolic fluxes, revealing how different pathways contribute to cellular functions under various conditions, such as in cancer biology where metabolic reprogramming is a key feature. nih.govcam.ac.uk Deuterium Metabolic Imaging (DMI) is an emerging in vivo technique that allows for non-invasive, three-dimensional mapping of metabolic processes by tracking deuterium-labeled substrates. escholarship.org

Table 1: Examples of Deuterium-Labeled Tracers in Metabolic Flux Analysis

Tracer Compound Metabolic Pathway Studied Key Findings
[6,6'-²H₂]glucose Glycolysis, Krebs Cycle Allows for imaging of increased glycolytic metabolism versus oxidative metabolism in tumor tissues. cam.ac.uk
²H₂O (Heavy Water) Fatty Acid Synthesis Reveals that deuterium from water labels fatty acids primarily via the cofactor NADPH. researchgate.net
[²H₃]acetate Krebs Cycle, Fatty Acid Synthesis Used to trace the contribution of acetate (B1210297) to energy production and lipid synthesis in the brain. nih.gov

This table provides illustrative examples of how specific deuterium-labeled compounds are used to investigate metabolic pathways.

Proteomics and Protein Interaction Studies

In proteomics, deuterium labeling is integral to quantitative analysis of protein abundance, synthesis, and turnover. nih.gov One prominent method is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), where cells are grown in media containing "heavy" amino acids labeled with stable isotopes like deuterium, ¹³C, or ¹⁵N. nih.govcreative-proteomics.comwikipedia.org By comparing the mass spectra of proteins from cells grown in "heavy" versus "light" (unlabeled) media, researchers can accurately quantify differences in protein expression between different states. nih.govthermofisher.com

A variation of this technique uses heavy water (²H₂O) to metabolically label newly synthesized proteins. biorxiv.org As cells build new proteins, deuterium from the heavy water is incorporated into non-essential amino acids and subsequently into the protein backbone. biorxiv.org By analyzing the rate of deuterium incorporation over time using mass spectrometry, scientists can determine the synthesis and degradation rates (turnover) for thousands of proteins across the entire proteome. nih.govresearchgate.net This "dynamic SILAC" or ²H₂O-labeling approach provides critical insights into protein homeostasis in various cell types and disease states. thermofisher.comnih.gov

Table 2: Deuterium Labeling Approaches in Proteomics

Technique Labeling Agent Information Gained
SILAC Deuterated amino acids (e.g., Leucine-d10) Relative protein abundance between different cell populations. wikipedia.org
Heavy Water (²H₂O) Labeling ²H₂O Proteome-wide protein turnover rates (synthesis and degradation). biorxiv.orgresearchgate.net
Proximity-Dependent Labeling Biotin-based reagents (coupled with MS) Captures transient and weak protein-protein interactions in living cells. plexium.com

This table summarizes key methods using stable isotopes, including deuterium, for quantitative proteomics.

Environmental Fate and Transport Studies using Isotopic Tracers

Deuterium, often in the form of deuterium oxide (²H₂O or heavy water), serves as an ideal tracer for hydrological and environmental studies. zeochem.comresearchgate.net Because ²H₂O is chemically almost identical to H₂O, it moves with water through environmental systems without being significantly affected by chemical or biological processes like adsorption. researchgate.netisotope.com This makes it a powerful tool for tracing the movement and distribution of groundwater, mapping wastewater plumes, and monitoring hydraulic fracturing processes. zeochem.comisotope.com

Scientists can inject a known amount of deuterium-enriched water into an aquifer or river and monitor its concentration at various points downstream or over time. researchgate.net This allows for the precise measurement of water flow rates, pathways, and mixing with other water bodies. mdpi.com The natural abundance of deuterium in water also varies geographically, which can be used to trace the origin of water sources and understand the water cycle. uwyo.edu Beyond water tracing, stable isotopes are used to track pollutants and understand their fate in the environment, for example, by tracing leachate from landfills. tandfonline.comhutton.ac.ukmbl.edu

Table 3: Applications of Deuterium as an Environmental Tracer

Application Area Method Purpose
Groundwater Hydrology Injection of ²H₂O into aquifers Determine groundwater movement, distribution, and velocity. zeochem.comisotope.com
Stream Discharge Measurement Dilution gauging with ²H₂O Accurately measure the flow rate of rivers and streams. mdpi.com
Food Web Analysis Natural abundance of ²H in organisms Trace energy and nutrient flow through aquatic and terrestrial food webs. researchgate.net
Pollutant Tracing Isotopic analysis of water and soil Identify sources and pathways of contaminants like landfill leachate. tandfonline.com

This table highlights the use of deuterium as a tracer in various environmental science applications.

Advanced Structural Biology Investigations utilizing Stable Isotopes

Stable isotopes, particularly deuterium, are indispensable in structural biology for determining the three-dimensional structures of complex biomolecules. wikipedia.org The primary technique benefiting from deuterium labeling is Nuclear Magnetic Resonance (NMR) spectroscopy. wikipedia.orgstudymind.co.uk In ¹H-NMR, the signals from a large protein can be overwhelmingly complex and overlapping. By replacing most of the hydrogen atoms in a protein with deuterium, researchers can create a "proton-dilute" molecule. quora.com This simplifies the ¹H-NMR spectrum dramatically, allowing for the resolution of individual signals and the determination of molecular structures and dynamics. studymind.co.ukhuji.ac.il

Deuterated solvents are also routinely used in NMR to avoid strong solvent signals that would otherwise obscure the signals from the sample being analyzed. studymind.co.ukquora.com Furthermore, in Small-Angle Neutron Scattering (SANS), deuterium labeling is used in a technique called contrast variation. Because hydrogen and deuterium scatter neutrons very differently, researchers can selectively make parts of a large molecular complex, like a protein-DNA assembly, effectively "invisible" to the neutrons by matching their scattering properties to a ²H₂O/H₂O solvent mixture. scispace.com This allows for the structure of the remaining components to be studied in isolation, providing detailed information about the architecture of complex biological machinery.

Table 4: Compound Names Mentioned

Compound Name
Flomoxef
Flomoxef-d4
Deuterium
Deuterium oxide (Heavy Water)
[6,6'-²H₂]glucose
Lactate
Glutamate
[²H₃]acetate
Leucine-d10
Biotin
Hydrogen
Carbon-13 (¹³C)
Nitrogen-15 (¹⁵N)

Future Directions in Flomoxef D4 Research

Development of Novel Advanced Analytical Methodologies

The precise quantification of Flomoxef in complex biological matrices is critical for clinical and research purposes. Flomoxef-d4 is instrumental as an internal standard in mass spectrometry-based methods. However, future research will likely focus on developing more sensitive, rapid, and high-throughput analytical techniques.

Advanced mass spectrometry (MS) techniques, such as high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC), are central to these advancements. researchgate.net Future methodologies may involve the refinement of sample preparation techniques to improve the recovery of Flomoxef-d4 and the parent compound from challenging matrices. researchgate.net Furthermore, the development of novel ionization techniques could enhance the sensitivity and specificity of detection, allowing for the quantification of trace levels of the antibiotic.

Another promising area is the application of vibrational spectroscopy, such as Raman spectroscopy. biorxiv.org Isotopic labeling, particularly with deuterium (B1214612), induces a noticeable shift in the vibrational frequency of C-D bonds compared to C-H bonds. This shift can be detected by Raman spectroscopy, offering a non-destructive method for tracking the presence and metabolic activity of bacteria treated with deuterated compounds. biorxiv.orgnih.gov This approach could be adapted for rapid antibiotic susceptibility testing (AST) by monitoring deuterium incorporation into bacterial cells. nih.govnih.gov

Table 1: Comparison of Advanced Analytical Methodologies for Flomoxef-d4

Methodology Principle Potential Advantages for Flomoxef-d4 Analysis Future Research Focus
LC-HRMS/MS Chromatographic separation followed by high-resolution mass analysis of parent and fragment ions. High sensitivity, specificity, and structural confirmation. researchgate.net Miniaturization of systems, development of faster separation methods, and improved data processing algorithms.
GC-IRMS Gas chromatography coupled with isotope ratio mass spectrometry. Provides precise isotope ratios, useful for tracing sources and degradation pathways of compounds. nih.govtum.de Method development for non-volatile compounds like Flomoxef through derivatization. tum.de
Raman Spectroscopy-Deuterium Stable Isotope Probing (DSIP) Inelastic scattering of monochromatic light to detect vibrational modes. The C-D bond has a characteristic silent region signal. biorxiv.org Real-time, non-destructive analysis of deuterium incorporation into bacterial cells for rapid AST. nih.govnih.gov Enhancing signal sensitivity, application to complex clinical samples, and correlation of spectral data with resistance mechanisms.

| MALDI-MS Imaging | Matrix-assisted laser desorption/ionization mass spectrometry to visualize the spatial distribution of molecules. | Can track the distribution of Flomoxef-d4 within tissues or bacterial biofilms. nih.govacs.org | Improving spatial resolution and combining with other imaging modalities for a multi-modal understanding of drug distribution. |

Exploration of New Synthetic Routes for Diverse Isotopic Variants

The current synthesis of Flomoxef-d4 typically involves the introduction of deuterium atoms at a specific, stable position in the molecule. Future research will likely explore more efficient and versatile synthetic routes to produce not only Flomoxef-d4 but also other isotopic variants (e.g., ¹³C, ¹⁵N). The synthesis of cephalosporins is a multi-step and arduous process. alfa-chemistry.comjetir.org

The development of novel synthetic strategies could focus on:

Late-Stage Deuteration: Introducing deuterium atoms in the final steps of the synthesis would allow for the efficient production of deuterated analogs from readily available, non-labeled advanced intermediates.

Chemoenzymatic Synthesis: Utilizing enzymes, such as cephalosporin (B10832234) C acylase, could offer a more selective and environmentally benign approach to constructing the core cephalosporin nucleus, which can then be elaborated into isotopically labeled variants. scispace.com

Combinatorial Synthesis: The development of modular synthetic routes would enable the rapid generation of a library of isotopically labeled Flomoxef analogs with deuterium or other stable isotopes at various positions. This would provide a suite of internal standards for detailed metabolic and mechanistic studies.

The synthesis of the cephalosporin nucleus is the foundational step for producing nearly all cephalosporin antibiotics. jetir.org Exploring variations in precursor chemicals and solvents during these synthetic routes may also influence the isotopic signature of the final product, a factor that can be exploited for source tracking. nih.gov

| Flow Chemistry | Performing reactions in continuous-flow reactors. | Improved control over reaction parameters, enhanced safety, and potential for scalability. |

Deeper Elucidation of Molecular Interactions and Antimicrobial Resistome Dynamics in Controlled Environments

Flomoxef-d4 can serve as a powerful tool to investigate the molecular interactions of the antibiotic with its bacterial targets and to study the dynamics of antimicrobial resistance. Flomoxef, like other β-lactam antibiotics, acts by inhibiting bacterial cell wall synthesis. biorxiv.org

Future research could employ Flomoxef-d4 in studies designed to:

Characterize Target Binding: Using techniques like nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography with deuterated compounds can provide detailed insights into the binding kinetics and conformational changes of penicillin-binding proteins (PBPs) upon interaction with Flomoxef.

Monitor Drug Efflux and Metabolism: By tracking the deuterated label, researchers can quantify the rate of drug efflux by bacterial pumps and identify potential metabolic degradation products within the bacterial cell, which are key mechanisms of resistance.

Investigate Resistome Dynamics: Stable isotope probing (SIP) coupled with metagenomics can be used to trace the metabolic activity of specific microbial populations in response to antibiotic treatment. In a controlled environment, Flomoxef-d4 could be used to identify which members of a microbial community are actively metabolizing the drug or its breakdown products, providing insights into the functional resistome. nih.gov Studies have shown that deuterium labeling can be used to track the growth of bacterial strains in the presence of antibiotics to determine resistance or minimum inhibitory concentration (MIC). nih.govacs.org

Table 3: Experimental Approaches for Studying Molecular Interactions and Resistance

Research Area Experimental Approach Expected Outcome
Target Engagement Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) with Flomoxef-d4. Quantitative data on binding affinity and kinetics to penicillin-binding proteins (PBPs).
Drug Metabolism in Bacteria LC-HRMS analysis of bacterial lysates after incubation with Flomoxef-d4. Identification of metabolic breakdown products and elucidation of degradation pathways.
Resistance Dynamics Deuterium labeling of bacterial lipids in the presence of Flomoxef. nih.gov Rapid determination of antibiotic susceptibility and MIC values. nih.govacs.org

| Antibiotic-Induced Perturbation | Quantitative analysis of blaCTX-M (ESBL gene) and 16S rRNA abundance in bacterial populations treated with Flomoxef-d4. elifesciences.org | Understanding the selective pressure exerted by the antibiotic on resistance gene prevalence. |

Extended Applications in Systems Biology and Environmental Chemistry Research

The use of isotopically labeled standards is fundamental in environmental science for the precise quantification and tracing of pollutants. alfa-chemistry.comalfa-chemistry.com Flomoxef-d4 has significant potential for extended applications in systems biology and environmental chemistry.

In systems biology , Flomoxef-d4 can be used as a tracer to study the global metabolic response of microorganisms to antibiotic stress. By combining stable isotope labeling with 'omics' technologies (metabolomics, proteomics), researchers can map the metabolic fluxes and pathway perturbations that occur when a bacterial system is exposed to Flomoxef. This can reveal novel resistance mechanisms and potential synergistic drug targets.

In environmental chemistry , the increasing concern over pharmaceutical pollution in water and soil necessitates accurate monitoring methods. alfa-chemistry.comalfa-chemistry.com Flomoxef-d4 can be used as a robust internal standard for the quantification of Flomoxef residues in environmental samples, such as wastewater effluent, surface water, and soil. alfa-chemistry.comalfa-chemistry.com Furthermore, compound-specific isotope analysis (CSIA) using labeled standards can help to elucidate the environmental fate and degradation pathways of antibiotics. nih.govtum.de By comparing the isotopic signature of Flomoxef in a sample to that of a known source, it may be possible to trace the origin of the contamination. nih.govtum.de

Table 4: Extended Applications of Flomoxef-d4

Field Application Research Goal
Systems Biology Stable Isotope-Resolved Metabolomics (SIRM) To trace the metabolic fate of Flomoxef-d4 and map its impact on global bacterial metabolism.
Environmental Monitoring Isotope Dilution Mass Spectrometry (IDMS) Accurate quantification of Flomoxef in complex environmental matrices like water and soil. alfa-chemistry.comalfa-chemistry.com
Environmental Fate Studies Compound-Specific Isotope Analysis (CSIA) To track the degradation and transformation of Flomoxef in various ecosystems. nih.govtum.de

| Food Safety Analysis | Quantitative Internal Standard for LC-MS | To monitor for antibiotic residues in food products of animal origin. isotope.com |

Table of Mentioned Compounds

Compound Name
Flomoxef-d4
Flomoxef
¹³C (Carbon-13)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.